N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide
Overview
Description
N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide: is an organic compound with a complex structure that includes a tert-butyl group, a butylamino group, and a sulfonyl group attached to a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable acyl chloride to form the corresponding amide. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: In chemistry, N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its sulfonyl group can form strong interactions with biological targets, making it useful in drug discovery .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the sulfonyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the development of new drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phenoxyacetamide moiety can also participate in hydrophobic interactions, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- N-(tert-butyl)-3-[(tert-butylamino)sulfonyl]benzamide
- tert-Butylamine
- N-tert-Butyl-2-benzothiazolesulfenamide
Comparison: Compared to these similar compounds, N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide has a unique combination of functional groups that provide distinct chemical properties. The presence of both the sulfonyl and phenoxyacetamide groups allows for versatile chemical reactivity and strong interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-5-6-11-17-23(20,21)14-9-7-13(8-10-14)22-12-15(19)18-16(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWVAFRVGALZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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